Pyridostatin Trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Pyridostatin Trifluoroacetate is a chemical compound recognized for its role as a G-quadruplex ligand. It exhibits a high affinity for G-quadruplex structures, particularly those formed by RNA, and has been shown to induce conformational changes in telomere G-quadruplex complexes. This compound's unique properties allow it to stimulate double-stranded DNA breakage and alter telomere function, making it significant in both biological and medicinal contexts .

Pyr-TFA's primary mechanism of action involves binding to G-quadruplex structures in DNA and RNA. This stabilization disrupts the normal folding and function of these structures, potentially leading to several cellular effects (1: , 4: ).

- Impact on Cancer Cells: Pyr-TFA has been shown to inhibit the proliferation of various cancer cell lines [1]. This effect is attributed to the induction of DNA damage and cell cycle arrest at the G2/M phase [1, 4]. Pyr-TFA may also target specific proto-oncogenes, like Src, further contributing to its anti-cancer properties [4].

- Neurotoxicity: Studies suggest Pyr-TFA can cause neurite retraction, synaptic loss, and neuronal cell death at higher concentrations [4]. This effect might be due to G-quadruplex stabilization in neuronal RNA, although the exact mechanism requires further investigation [4].

High Affinity for RNA G-Quadruplexes

PT exhibits a unique property – it demonstrates high molecular specificity for RNA G-quadruplexes over DNA G-quadruplexes []. This selectivity makes PT a valuable tool for researchers studying the function of RNA G-quadruplexes in various biological processes. By specifically targeting RNA G-quadruplexes, PT allows scientists to investigate their role without affecting DNA G-quadruplex function, which can be critical for cell viability.

- Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

- Reduction: Reduction reactions modify its functional groups.

- Substitution: Pyridostatin can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents for these reactions include hydrogen peroxide (as an oxidizing agent), sodium borohydride (as a reducing agent), and various nucleophiles for substitution reactions.

Pyridostatin Trifluoroacetate exhibits significant biological activities:

- Anticancer Properties: It has been shown to suppress cellular viability and growth in cancer cells. For instance, it decreases the synthesis of Epstein-Barr virus-encoded nuclear antigen 1, indicating its antiviral properties .

- Mechanism of Action: The compound binds to G-quadruplex structures, stabilizing them and inhibiting processes such as replication and transcription. This binding can lead to DNA damage and cell-cycle arrest by targeting proto-oncogenes like Src .

The synthesis of Pyridostatin Trifluoroacetate involves several steps:

- Formation of the Pyridostatin Core: This is achieved through reactions involving pyridine-based building blocks.

- Functionalization: The core is then functionalized with trifluoroacetate groups.

- Purification: The final product is purified through various methods, including chromatography.

This multi-step synthesis typically requires organic solvents and specific reagents to achieve high yields .

Pyridostatin Trifluoroacetate has diverse applications:

- Scientific Research: It is used extensively in studies involving G-quadruplex structures, contributing to our understanding of their biological significance.

- Cancer Therapy: Due to its ability to induce DNA damage selectively at specific genomic targets, it is being explored as a potential therapeutic agent in cancer treatment .

- Drug Development: Its unique properties make it a candidate for developing new chemical entities aimed at targeting G-quadruplexes in various diseases .

Research indicates that Pyridostatin Trifluoroacetate interacts selectively with G-quadruplex nucleic acids. Studies have shown that it can downregulate proteins involved in cell cycle regulation while upregulating others, suggesting a complex regulatory mechanism at play. This selectivity distinguishes it from other anticancer agents that often induce widespread DNA damage .

Pyridostatin Trifluoroacetate shares similarities with several other compounds that also target G-quadruplex structures. Here are some notable comparisons:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Pyridostatin | Induces telomere dysfunction; less specificity for RNA | Less RNA specificity than Pyridostatin Trifluoroacetate |

| RR82 Trifluoroacetate Salt | Similar G-quadruplex binding properties | Different functional groups |

| Quindoline Derivatives | Compete for binding with telomere-associated proteins | Varying structural characteristics |

Pyridostatin Trifluoroacetate stands out due to its high specificity for RNA G-quadruplexes compared to its analogs, making it a valuable tool in both research and therapeutic contexts .

Molecular Architecture of Pyridostatin Derivatives

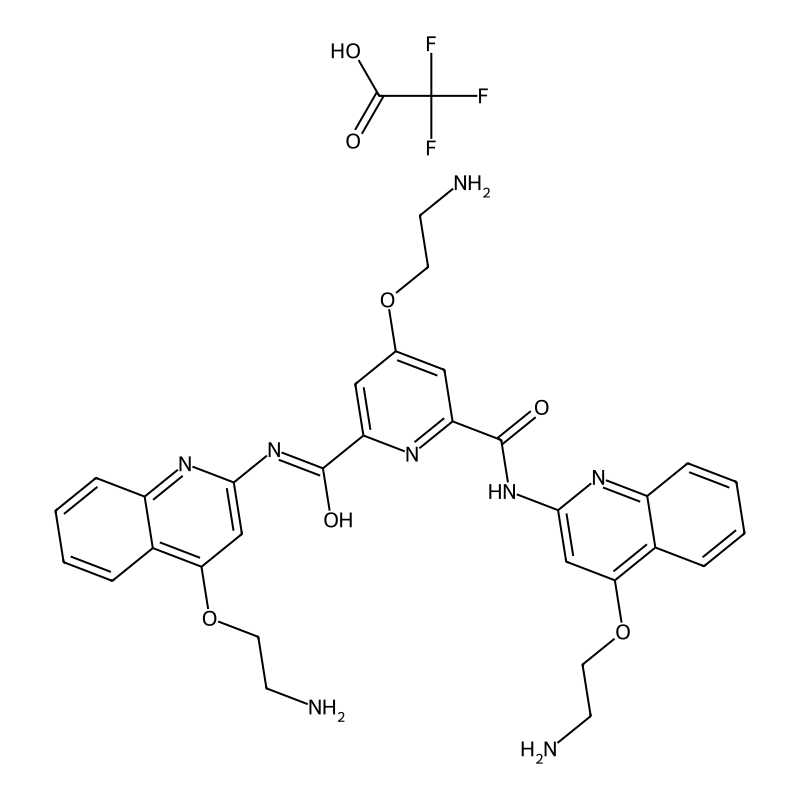

Pyridostatin trifluoroacetate (C$${37}$$H$${35}$$F$${3}$$N$${10}$$O$${9}$$) derives from a central N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold, with two quinoline moieties linked via amide bonds to a pyridine core (Fig. 1). The trifluoroacetate anion (CF$${3}$$COO$$^{-}$$) forms an ion pair with the protonated aliphatic amine side chains, improving aqueous solubility. Key structural features include:

- Aromatic stacking surfaces: Three planar quinoline rings enable π-π interactions with G-tetrads in G4 structures.

- Flexible linkers: Ethoxy spacers between the quinoline and pyridine units confer conformational adaptability for optimal G4 binding.

- Hydrogen-bonding motifs: Amide groups and protonated amines facilitate interactions with phosphate backbones and guanine O6 atoms.

The molecular weight of the free base (pyridostatin) is 596.6 g/mol, while the trifluoroacetate salt increases this to 820.7 g/mol due to the addition of two trifluoroacetic acid molecules.

| Structural Feature | Role in G4 Recognition | Source |

|---|---|---|

| Quinoline rings | π-π stacking with G-tetrads | |

| Amide bonds | Hydrogen bonding with DNA backbone | |

| Ethoxy linkers | Conformational flexibility |

Synthetic Pathways for N,N′-Bis(quinolinyl)pyridine-2,6-dicarboxamide Scaffolds

The synthesis of pyridostatin derivatives follows a modular approach (Scheme 1):

Core scaffold preparation:

Quinoline coupling:

Salt formation:

Critical parameters:

- Solvent polarity: DMF enhances solubility of intermediates but requires careful removal to avoid side reactions.

- Steric effects: Substitution at quinoline C-4 or C-8 positions impacts coupling efficiency.

- Purification: Reverse-phase HPLC or silica gel chromatography isolates products >95% purity.

Structural Modifications and Functional Group Optimization

Strategic modifications to the pyridostatin scaffold have targeted enhanced G4 selectivity and binding affinity (Table 2):

Case study – Carboxypyridostatin (cPDS):

The addition of a carboxylic acid group at the pyridine C-4 position (yielding cPDS) confers selective RNA G4 recognition by:

- Introducing electrostatic repulsion with DNA phosphates.

- Enhancing hydrogen bonding with 2′-OH groups in RNA.

Molecular dynamics simulations show cPDS adopts a U-shaped conformation when bound to TERRA G4, unlike the linear pose of pyridostatin.

Synthetic challenges:

Thermodynamic and Kinetic Binding Studies with Telomeric DNA

Thermodynamic and Kinetic Binding Studies with Telomeric DNA

Comprehensive thermodynamic and kinetic analyses have revealed the detailed binding characteristics of pyridostatin trifluoroacetate with telomeric DNA G-quadruplex structures [9] [11]. Single-molecule force spectroscopy studies utilizing laser tweezers methodology have provided unprecedented insights into the binding thermodynamics and kinetics of this compound [9].

The dissociation constant (Kd) for pyridostatin trifluoroacetate binding to human telomeric G-quadruplex has been determined through multiple experimental approaches [9] [10]. Using single-molecule mechanical unfolding studies, the Kd value was established at 490 ± 80 nanomolar [9]. This value was corroborated through a Hess-like thermodynamic cycle approach, which yielded an identical Kd of 460 ± 40 nanomolar, demonstrating the reliability and consistency of the measurements [9].

Table 1: Thermodynamic Parameters for Pyridostatin Trifluoroacetate Binding to Telomeric G-Quadruplex

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | 490 ± 80 nM | Single-molecule force spectroscopy | [9] |

| Dissociation Constant (Kd) | 460 ± 40 nM | Hess-like thermodynamic cycle | [9] |

| Free Energy of Binding (ΔG) | -8.6 kcal/mol | Calculated from mechanical unfolding | [9] |

| Unfolding Force (ligand-bound) | 41 ± 2 pN | Single-molecule force spectroscopy | [9] |

| Unfolding Force (free quadruplex) | 21 ± 1 pN | Single-molecule force spectroscopy | [9] |

The kinetic analysis of pyridostatin trifluoroacetate binding has revealed important mechanistic details about the ligand-quadruplex interaction [9]. Force jump experiments demonstrated that the compound promotes the folding of telomeric G-quadruplexes through a conformational selection mechanism [9]. The overall folding rate constant for G-quadruplexes in the presence of 0.5 micromolar pyridostatin trifluoroacetate was determined to be 0.20 ± 0.01 s⁻¹ [9].

Table 2: Kinetic Parameters for Pyridostatin Trifluoroacetate-G-Quadruplex Interactions

| Kinetic Parameter | Value | Experimental Condition | Reference |

|---|---|---|---|

| Overall folding rate constant | 0.20 ± 0.01 s⁻¹ | 0.5 μM pyridostatin trifluoroacetate | [9] |

| Ligand-free quadruplex folding | 0.48 ± 0.06 s⁻¹ | Deconvoluted analysis | [9] |

| Ligand-bound quadruplex formation | 0.13 ± 0.02 s⁻¹ | Tightly bound complex | [9] |

| Equilibrium time constant | 10 s | Time to reach binding equilibrium | [9] |

Deconvolution analysis of the binding kinetics revealed that pyridostatin trifluoroacetate significantly accelerates the formation kinetics of telomeric G-quadruplexes, with the ligand-free or loosely bound quadruplex showing a folding rate constant of 0.48 ± 0.06 s⁻¹ [9]. This enhancement indicates that the ligand participates directly in the folding process, lowering the activation energy required for G-quadruplex formation [9]. The rate-limiting step for tight binding was identified as the process wherein the loosely associated ligand searches for and adopts a tightly bound state, with a rate constant of 0.13 ± 0.02 s⁻¹ [9].

Thermodynamic stability measurements using Jarzynski's theorem revealed that pyridostatin trifluoroacetate binding substantially increases the mechanical stability of telomeric G-quadruplex structures [9]. The change in free energy of unfolding (ΔGunfold) for ligand-bound quadruplexes was 16.6 ± 0.5 kcal/mol, compared to 8.0 ± 0.5 kcal/mol for free quadruplexes [9]. This dramatic increase in thermodynamic stability correlates with the observed enhancement in melting temperature of approximately 35 Kelvin for telomeric G-quadruplexes in the presence of pyridostatin trifluoroacetate [9].

Nanopore-based single-molecule analysis has provided additional insights into the thermodynamic properties of pyridostatin trifluoroacetate binding [11]. These studies demonstrated prolonged unraveling times for telomeric DNA G-quadruplexes after ligand binding, confirming the potent stabilization effect [11]. The nanopore platform permitted efficient determination of ligand affinity constants without requiring labeling, amplification, or ligand-receptor titration procedures [11].

Selective Recognition of RNA vs. DNA G-Quadruplex Structures

Pyridostatin trifluoroacetate demonstrates distinct selectivity patterns when interacting with RNA versus DNA G-quadruplex structures, though the parent compound pyridostatin shows relatively broad recognition of both nucleic acid types [13] [16] [18]. Comprehensive molecular dynamics and docking simulation studies have elucidated the structural basis for G-quadruplex recognition and the factors that influence selectivity between RNA and DNA forms [13] [18].

The selectivity profile of pyridostatin trifluoroacetate and related derivatives has been extensively characterized through biophysical approaches [13] [18]. While the parent pyridostatin compound functions as a generic RNA and DNA G-quadruplex-interacting molecule, structural modifications can significantly alter selectivity patterns [13] [18]. The carboxypyridostatin derivative, for instance, exhibits high molecular specificity for RNA over DNA G-quadruplex structures [13] [18] [19].

Table 3: Selectivity Profile of Pyridostatin Derivatives for RNA vs. DNA G-Quadruplexes

| Compound | RNA G4 Selectivity | DNA G4 Selectivity | Selectivity Ratio | Reference |

|---|---|---|---|---|

| Pyridostatin | High | High | ~1:1 | [13] [18] |

| Carboxypyridostatin | Very High | Moderate | >10:1 | [13] [18] |

| Pyridostatin trifluoroacetate | High | High | Data not specified | [2] [16] |

Molecular dynamics simulations have revealed that the selectivity of pyridostatin derivatives toward TERRA G-quadruplex structures depends critically on ligand conformational properties coupled with solvation contributions [13] [18]. The comprehensive analysis of binding modes and conformational behavior demonstrates the importance of both steric complementarity and solvent-mediated interactions in determining selectivity [13] [18].

The mechanism underlying RNA versus DNA G-quadruplex selectivity involves several key factors [13] [18]. First, the different sugar pucker conformations and groove widths between RNA and DNA G-quadruplexes create distinct binding environments that can accommodate ligands with varying degrees of complementarity [13] [18]. Second, the presence of 2'-hydroxyl groups in RNA G-quadruplexes provides additional hydrogen bonding opportunities that can enhance or diminish ligand binding depending on the specific chemical modifications present in the ligand [13] [18].

Structural studies have shown that pyridostatin trifluoroacetate and related compounds can stabilize different topological forms of G-quadruplexes [5] [12]. Mass spectrometry-based stoichiometry studies revealed that pyridostatin can induce conformational changes in G-quadruplex structures, including conversion between parallel and antiparallel topologies [5] [33]. These conformational changes are accompanied by alterations in potassium ion binding stoichiometry, indicating that ligand binding can modify the number of G-quartets in the structure [33].

The stabilization of RNA G-quadruplexes by pyridostatin derivatives has particular biological significance due to the role of these structures in regulating gene expression and cellular processes [20] [35]. Studies with carboxypyridostatin demonstrated that selective targeting of RNA G-quadruplex stability can reduce proliferation of neural stem cells through mechanisms that promote cell cycle exit and oligodendrocyte progenitor production [35]. This selectivity for RNA over DNA G-quadruplexes represents an important advantage in therapeutic applications, as it may reduce unwanted effects on DNA replication and genomic stability [35].

Displacement of Shelterin Complex Proteins (e.g., POT1)

The displacement of shelterin complex proteins, particularly Protection of Telomeres 1 (POT1), represents a critical mechanism through which pyridostatin trifluoroacetate exerts its biological effects [23] [25] [27]. The shelterin complex, comprising six proteins including POT1, Telomeric Repeat Binding Factor 1, Telomeric Repeat Binding Factor 2, TPP1, TIN2, and RAP1, functions to protect telomeric DNA from degradation and inappropriate DNA damage responses [25] [27].

POT1 serves as the sole shelterin component that directly binds single-stranded telomeric DNA through its oligonucleotide/oligosaccharide-binding fold domains [25] [27]. The protein recognizes and binds to telomeric single-stranded DNA with high specificity, preventing the activation of ATR-dependent DNA damage checkpoint signaling that would otherwise be triggered by the exposure of single-stranded telomeric DNA to Replication Protein A [25] [27].

Table 4: Shelterin Complex Proteins and Their Functions in Telomere Protection

| Protein | Primary Function | DNA Binding Specificity | Interaction with POT1 | Reference |

|---|---|---|---|---|

| POT1 | Single-strand telomeric DNA binding | High selectivity for telomeric sequences | Direct binding through TPP1 | [25] [27] |

| TPP1 | POT1 recruitment and stabilization | Indirect through POT1 | Direct interaction | [25] [27] |

| TRF1 | Double-strand telomeric DNA binding | Telomeric repeats | Indirect through TIN2-TPP1 | [25] [27] |

| TRF2 | Double-strand telomeric DNA binding | Telomeric repeats | Indirect through TIN2-TPP1 | [25] [27] |

| TIN2 | Shelterin complex bridging | Non-specific | Indirect through TPP1 | [25] [27] |

| RAP1 | Telomere length regulation | Indirect through TRF2 | None | [25] [27] |

The mechanism by which pyridostatin trifluoroacetate displaces POT1 from telomeric DNA involves competitive binding for the single-stranded telomeric substrate [23] [37] [41]. POT1 unfolds G-quadruplex structures through a conformational selection mechanism, binding preferentially to unfolded single-stranded telomeric DNA [41]. However, when pyridostatin trifluoroacetate stabilizes G-quadruplex formation, it creates a thermodynamically more stable structure that resists POT1-mediated unfolding [41].

Single-molecule studies have demonstrated that POT1 binding to initially folded G-quadruplex structures is approximately 25,000 times slower than binding to single-stranded oligonucleotides [41]. This dramatic kinetic difference occurs because POT1 must wait for spontaneous G-quadruplex unfolding before it can bind to the single-stranded form [41]. Pyridostatin trifluoroacetate stabilization of G-quadruplexes further impedes this process by reducing the rate of spontaneous unfolding [9] [41].

Table 5: Kinetic Parameters for POT1 Binding to Different DNA Substrates

| Substrate Type | Binding Rate | Relative Rate | Mechanistic Requirement | Reference |

|---|---|---|---|---|

| Single-strand telomeric DNA | 80 ms | 1.0× | Direct binding | [41] |

| Folded G-quadruplex | 2000-3000 s | 0.00004× | Requires unfolding | [41] |

| Pyridostatin-stabilized G4 | >3000 s | <0.00003× | Requires unfolding + ligand dissociation | [9] [41] |

The competitive displacement mechanism has been validated through various experimental approaches [37] [28]. Förster resonance energy transfer melting experiments have shown that pyridostatin analogues compete effectively with POT1 for binding to telomeric DNA [28]. The competition results in telomere dysfunction, as evidenced by the uncapping of POT1 and subsequent activation of DNA damage signaling pathways [28] [37].

Fluorescence thermal shift assays have revealed two distinct mechanisms for inhibiting POT1-DNA interactions [23]. The first mechanism involves competitive inhibition at the POT1 DNA binding site, where pyridostatin trifluoroacetate directly competes with the protein for access to the telomeric substrate [23]. The second mechanism is indirect and involves stabilization of G-quadruplex formation within the normal POT1 single-stranded DNA recognition sequence, thereby preventing POT1 binding through structural occlusion [23].

The displacement of POT1 and other shelterin components by pyridostatin trifluoroacetate has significant biological consequences [25] [28]. Loss of POT1 protection leads to rapid telomere elongation, increased single-stranded G-rich telomeric DNA, and accumulation of branched telomeric DNA structures [25]. These structural abnormalities trigger DNA damage checkpoint activation and can result in cellular senescence or apoptosis [25] [28].

Induction of Replication-Dependent DNA Double-Strand Breaks (DSBs)

Pyridostatin Trifluoroacetate demonstrates a sophisticated mechanism for inducing DNA double-strand breaks through its interaction with G-quadruplex structures during DNA replication [1] [2]. The compound binds to G-quadruplexes with high specificity, showing a dissociation constant (Kd) of 490 nanomolar for G4 binding and exhibiting over 50-fold selectivity for G-quadruplex structures compared to double-stranded DNA [3] [4].

Primary Mechanism of DSB Formation

The formation of DNA double-strand breaks occurs through a multi-step process initiated by G-quadruplex stabilization. When pyridostatin binds to G-rich sequences, it stabilizes the formation of G-quadruplexes, which are thermodynamically stable four-stranded DNA structures composed of stacked G-quartets [1]. These stabilized structures create persistent replication barriers that obstruct the progression of replication machinery.

Research findings demonstrate that pyridostatin treatment leads to uncoupling of replisome components, causing replication fork stalling within 5 hours of treatment [5]. DNA fiber assays using successive pulse-labeling with CldU and IdU revealed that pyridostatin significantly reduces the relative replication track length, expressed as the ratio of IdU to CldU tracks, particularly in BRCA2-deficient cells [1] [2].

MRE11-Dependent Fork Degradation Pathway

A critical mechanism underlying DSB formation involves MRE11-dependent degradation of stalled replication forks. In BRCA2-deficient cells, pyridostatin-stalled forks become substrates for MRE11 nuclease activity, leading to extensive shortening of nascent DNA [1] [2]. This degradation process is specifically rescued by mirin, an MRE11 inhibitor, confirming the nuclease-dependent nature of fork degradation [5].

The degradation of stalled forks represents a key novel aspect of pyridostatin's mechanism of action, distinguishing it from other DNA-damaging agents that cause stochastic genome-wide damage. Instead, pyridostatin induces DNA damage at specific genomic loci enriched in G-quadruplex-forming sequences [3] [4].

ATM Kinase Activation and DNA Damage Response

Pyridostatin treatment triggers robust activation of the ATM-dependent DNA damage response pathway. This activation is evidenced by phosphorylation of key ATM targets, including KAP1 at Ser824 and RPA at Ser4/Ser8 [1] [5]. Additionally, formation of γH2AX and 53BP1 foci, established markers for DNA damage accumulation, shows robust induction upon pyridostatin treatment, particularly in BRCA1/2-deficient cells [1] [2].

The temporal dynamics of ATM activation reveal that these DNA damage markers gradually decrease after removal of pyridostatin from the culture medium, indicating that the DNA damage is repairable under normal circumstances but becomes problematic when DNA repair pathways are compromised [5].

Telomere Dysfunction and G-Overhang Shortening

Pyridostatin Trifluoroacetate exerts significant effects on telomere structure and function through multiple mechanisms that collectively lead to telomere dysfunction and shortening [3] [4]. The compound's interaction with telomeric G-quadruplexes represents one of its most well-characterized anticancer mechanisms.

Competition with Shelterin Components

The primary mechanism of telomere dysfunction involves competitive binding between pyridostatin and shelterin complex proteins, particularly Protection of Telomeres 1 (POT1), Telomeric Repeat Factor 1 (TRF1), and Telomeric Repeat Factor 2 (TRF2) [3] [6]. These proteins normally protect telomere ends from recognition by DNA damage response machinery and prevent inappropriate activation of non-homologous end joining and homologous recombination pathways.

Research findings demonstrate that pyridostatin stabilizes telomeric G-quadruplexes with ΔTm values up to 35K at 1 μM concentration, while showing no detectable stabilization of double-stranded DNA at this concentration [3] [4]. This high selectivity enables pyridostatin to displace telomere-binding proteins effectively, leading to telomere deprotection.

G-Overhang Degradation Kinetics

Systematic analysis of telomere G-overhang lengths using non-denaturing hybridization assays reveals that pyridostatin induces progressive shortening of the telomeric 3' G-overhang [3] [7]. Experiments performed using a 21C oligonucleotide (5'-(CCCTAA)₃CCC-3') complementary to the 3'-G-overhang demonstrate that all tested pyridostatin analogues induce a decrease in hybridization signal compared to total genomic DNA [3].

The kinetics of G-overhang degradation vary among different pyridostatin analogues, with compounds 10 and 17 showing the most potent early effects [3]. Interestingly, the kinetics of G-overhang degradation do not directly correlate with the kinetics of cell growth arrest, suggesting that additional cellular mechanisms contribute to the overall anticancer effects [3].

Telomere-Independent Genomic Effects

Recent research demonstrates that DNA damage induced by pyridostatin does not exclusively depend on its ability to bind telomeric DNA, but stems from replication defects caused by fork stalling at sites throughout the genome where pyridostatin binds to G-quadruplex-forming sequences [1] [2]. This genome-wide effect represents a broader mechanism beyond telomere-specific targeting.

The compound targets gene bodies containing clusters of sequences with high G-quadruplex formation potential, modulating the expression of various genes including proto-oncogenes such as SRC [8] [9]. This selective targeting of G-quadruplex-enriched genomic loci provides a mechanism for inducing restricted DNA damage sites rather than causing stochastic genome-wide damage [3].

Senescence-Mediated Growth Arrest in Cancer Cell Lines

Pyridostatin Trifluoroacetate induces cellular senescence through mechanisms involving both telomeric dysfunction and accumulation of DNA damage at non-telomeric genomic sites [3] [7] [10]. This senescence-mediated growth arrest represents a distinct anticancer mechanism that differs from conventional cytotoxic approaches.

Long-Term Growth Inhibition Patterns

Long-term growth studies demonstrate that specific pyridostatin analogues cause substantial reduction in population doublings, indicating sustained growth arrest rather than acute cytotoxicity [3] [7]. Compounds 1, 15, and 17 show growth arrest effects after 6 days of exposure, while compounds 9, 10, and 21 require 12-21 days to achieve similar effects [3].

Importantly, 97-99% of treated cells remain viable during long-term treatment as assessed by trypan blue nuclear exclusion, confirming that the growth inhibition results from growth arrest rather than cell death [3]. The total cell number reaches a plateau after long-term exposure without noticeable decrease, further supporting the absence of major cytotoxicity [3].

Senescence-Associated β-Galactosidase Activity

Senescence induction is confirmed through β-galactosidase assays performed on HT1080 cells after 8 days of incubation with pyridostatin analogues at their respective IC₅₀ concentrations [3]. The presence of senescent cells is specifically observed in treated cultures, while mock-treated control cells show no senescent cell populations [3].

The senescence phenotype appears to result from a complex interplay between telomeric dysfunction and accumulation of restricted DNA damage sites throughout the genome [3]. This mechanism differs from agents that cause massive, global DNA damage responses, as pyridostatin selectively targets G-quadruplex-enriched genomic regions [3].

Structure-Activity Relationships for Senescence Induction

Analysis of structure-activity relationships reveals that compounds with specific structural features are most effective at inducing long-term growth arrest and senescence. The most effective analogues contain either amine side chains (compounds 1, 9-10), chlorine substitutions (compounds 15 and 17), or sugar moieties (compound 33) [3].

These structural requirements correlate with high stabilization potential for telomeric G-quadruplexes, suggesting that both telomeric targeting and non-telomeric G-quadruplex interactions contribute to senescence induction [3]. The majority of compounds that induced long-term growth arrest possess either primary amine or pyrrolidine functional groups on specific side chains [3].

Synthetic Lethality in BRCA1/2-Deficient Cells

Pyridostatin Trifluoroacetate exhibits remarkable synthetic lethality in cells deficient for BRCA1 or BRCA2 proteins, representing one of its most promising therapeutic applications [1] [2] [5]. This selective toxicity stems from the compromised ability of BRCA1/2-deficient cells to repair the specific types of DNA damage induced by pyridostatin.

Homologous Recombination Deficiency Exploitation

BRCA1 and BRCA2 proteins play central roles in homologous recombination (HR) repair of DNA double-strand breaks and protection of stalled replication forks against nucleolytic degradation [1] [5]. In BRCA1/2-deficient cells, HR repair is abrogated, making these cells particularly vulnerable to DNA-damaging agents that create lesions requiring HR for repair [1].

Pyridostatin exploits this vulnerability by inducing replication-associated DNA damage that accumulates specifically in cells lacking functional BRCA1 or BRCA2 [1] [2]. The synthetic lethality is evidenced by IC₅₀ values ranging from 0.2-5 μM in BRCA-deficient cell lines, compared to higher concentrations required for BRCA-proficient cells [1] [9].

Canonical Non-Homologous End Joining Dependency

Research reveals that DNA damage inflicted by pyridostatin in BRCA1/2-deficient cells can be repaired through canonical non-homologous end joining (C-NHEJ) pathways [1] [5]. This repair dependency is demonstrated by the synergistic effects observed when pyridostatin is combined with DNA-PKcs inhibitors such as NU-7441 [1].

Inhibition of DNA-PKcs, a core component of C-NHEJ kinase activity, potentiates the toxicity of pyridostatin against BRCA1/2-deficient cells and tumors [1] [5]. Combination studies show that pyridostatin-induced ATM activation persists for extended periods (up to 96 hours) when DNA-PKcs is inhibited, indicating accumulation of unrepaired DNA damage [1].

Overcoming PARP Inhibitor Resistance

A particularly significant finding is pyridostatin's ability to overcome PARP inhibitor (PARPi) resistance in BRCA1/2-deficient tumors [1] [5]. BRCA1-deficient tumors can acquire PARPi resistance through loss of 53BP1, REV7, or shieldin complex components [1]. BRCA2-deficient tumors may develop resistance through loss of PARG [1].

Pyridostatin demonstrates efficacy against BRCA1-deficient, PARPi-resistant tumor models, including patient-derived xenografts [1] [5]. This activity stems from pyridostatin's distinct mechanism of action compared to PARP inhibitors, involving G-quadruplex stabilization and replication disruption rather than PARP trapping [1].

cGAS/STING-Dependent Innate Immune Responses

Pyridostatin treatment triggers cGAS/STING-dependent innate immune responses specifically in BRCA1/2-deficient cells [1] [5]. This immune activation is evidenced by phosphorylation of IRF3 at Ser386, indicating nuclear translocation and cGAS/STING pathway activation, and phosphorylation of STAT1 at Tyr701, a marker of activated interferon signaling [1].

Quantitative RT-PCR analysis reveals substantial increases in mRNA levels of interferon-stimulated genes (ISGs) including IFIT1, IFIT2, and ISG15 specifically in pyridostatin-treated BRCA1/2-deficient cells [1]. This innate immune activation may contribute to the immunogenicity of BRCA1/2-deficient tumors and facilitate their elimination by the immune system [1].

The combination of direct DNA damage effects and immune system activation provides a dual mechanism for targeting BRCA1/2-deficient cancer cells, potentially explaining the superior efficacy observed in preclinical models compared to conventional DNA-damaging agents [1] [5].

| Mechanism | Target/Pathway | IC50 Range (μM) | Cell Selectivity | Key Biomarkers | Time Course |

|---|---|---|---|---|---|

| G-quadruplex Stabilization | G-quadruplex DNA structures | 0.49 (Kd for G4 binding) | High (>50-fold over dsDNA) | ΔTm up to 35K stabilization | Immediate (minutes) |

| Replication Fork Stalling | Replication machinery uncoupling | 0.2-10 (cell lines) | Cancer vs normal (up to 18.5-fold) | IdU/CldU track ratio reduction | 5 hours treatment |

| DNA Double-Strand Break Formation | Stalled replication forks | 0.2-10 (cell lines) | Cancer vs normal (up to 18.5-fold) | γH2AX and 53BP1 foci formation | 16-48 hours |

| MRE11-Dependent Fork Degradation | MRE11 nuclease activity | 0.2-10 (cell lines) | BRCA2-deficient specific | Nascent DNA shortening | 5 hours treatment |

| ATM Kinase Activation | ATM-dependent DNA damage response | 0.2-10 (cell lines) | DNA damage response dependent | KAP1 Ser824 phosphorylation | 16-48 hours |

| C-NHEJ Repair Dependency | Canonical non-homologous end joining | 0.2-10 (cell lines) | BRCA1/2-deficient specific | DNA-PKcs dependency | 72-96 hours recovery |

| cGAS/STING Immune Response | Innate immune pathway activation | 0.2-10 (cell lines) | BRCA1/2-deficient specific | IRF3 Ser386, STAT1 Tyr701 phosphorylation | 48-72 hours |

| Telomere G-overhang Shortening | Telomeric 3' G-overhang | 0.2-10 (cell lines) | Telomerase-positive cells | Hybridization signal decrease | 3-12 days |

| Senescence Induction | β-galactosidase pathway | 0.2-10 (cell lines) | Cancer cell lines | β-galactosidase activity | 6-30 days |

| Synthetic Lethality in BRCA1/2-deficient cells | Homologous recombination deficiency | 0.2-5 (BRCA-deficient) | BRCA1/2-deficient exclusive | Synergy with DNA-PKcs inhibitors | 72 hours - sustained |

Purity

Exact Mass

Appearance

Storage

Dates

2: Murat P, Zhong J, Lekieffre L, Cowieson NP, Clancy JL, Preiss T, Balasubramanian S, Khanna R, Tellam J. G-quadruplexes regulate Epstein-Barr virus-encoded nuclear antigen 1 mRNA translation. Nat Chem Biol. 2014 May;10(5):358-64. doi: 10.1038/nchembio.1479. Epub 2014 Mar 16. PubMed PMID: 24633353; PubMed Central PMCID: PMC4188979.

3: Murat P, Gormally MV, Sanders D, Di Antonio M, Balasubramanian S. Light-mediated in cell downregulation of G-quadruplex-containing genes using a photo-caged ligand. Chem Commun (Camb). 2013 Oct 4;49(76):8453-5. doi: 10.1039/c3cc44737e. PubMed PMID: 23949446; PubMed Central PMCID: PMC4155816.

4: Husby J, Todd AK, Platts JA, Neidle S. Small-molecule G-quadruplex interactions: Systematic exploration of conformational space using multiple molecular dynamics. Biopolymers. 2013 Dec;99(12):989-1005. doi: 10.1002/bip.22340. PubMed PMID: 23828641.

5: McLuckie KI, Di Antonio M, Zecchini H, Xian J, Caldas C, Krippendorff BF, Tannahill D, Lowe C, Balasubramanian S. G-quadruplex DNA as a molecular target for induced synthetic lethality in cancer cells. J Am Chem Soc. 2013 Jul 3;135(26):9640-3. doi: 10.1021/ja404868t. Epub 2013 Jun 25. PubMed PMID: 23782415; PubMed Central PMCID: PMC3964824.

6: Müller S, Sanders DA, Di Antonio M, Matsis S, Riou JF, Rodriguez R, Balasubramanian S. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. Org Biomol Chem. 2012 Aug 28;10(32):6537-46. doi: 10.1039/c2ob25830g. Epub 2012 Jul 13. PubMed PMID: 22790277; PubMed Central PMCID: PMC3700226.

7: Mergny JL. Alternative DNA structures: G4 DNA in cells: itae missa est? Nat Chem Biol. 2012 Feb 15;8(3):225-6. doi: 10.1038/nchembio.793. PubMed PMID: 22337092.

8: Rodriguez R, Miller KM, Forment JV, Bradshaw CR, Nikan M, Britton S, Oelschlaegel T, Xhemalce B, Balasubramanian S, Jackson SP. Small-molecule-induced DNA damage identifies alternative DNA structures in human genes. Nat Chem Biol. 2012 Feb 5;8(3):301-10. doi: 10.1038/nchembio.780. PubMed PMID: 22306580; PubMed Central PMCID: PMC3433707.

9: Mela I, Kranaster R, Henderson RM, Balasubramanian S, Edwardson JM. Demonstration of ligand decoration, and ligand-induced perturbation, of G-quadruplexes in a plasmid using atomic force microscopy. Biochemistry. 2012 Jan 17;51(2):578-85. doi: 10.1021/bi201600g. Epub 2012 Jan 6. PubMed PMID: 22225525.

10: Koirala D, Dhakal S, Ashbridge B, Sannohe Y, Rodriguez R, Sugiyama H, Balasubramanian S, Mao H. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands. Nat Chem. 2011 Aug 28;3(10):782-7. doi: 10.1038/nchem.1126. PubMed PMID: 21941250; PubMed Central PMCID: PMC3277938.

11: McCauley MJ, Williams MC. Single-molecule biophysics: untying a nanoscale knot. Nat Chem. 2011 Sep 23;3(10):754-5. doi: 10.1038/nchem.1159. PubMed PMID: 21941242.